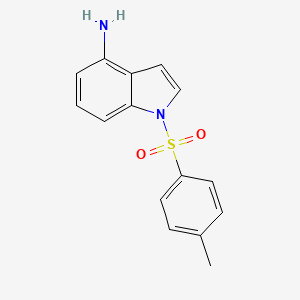![molecular formula C5H8N2O B3155735 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one CAS No. 80986-21-6](/img/structure/B3155735.png)
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one
Descripción general
Descripción
“(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one” is a chemical compound with the CAS Number: 80986-21-6 . It has a molecular weight of 112.13 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8N2O/c8-5-4-1-3(7-5)2-6-4/h3-4,6H,1-2H2, (H,7,8)/t3-,4-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The recommended storage temperature for this compound is -20°C .Aplicaciones Científicas De Investigación
Anticancer Potential of Norcantharidin Analogues
Norcantharidin, a compound related to the bicyclic structure of interest, has been identified for its strong anticancer activity with fewer side effects compared to its parent compound, cantharidin. Studies on norcantharidin analogues suggest that structural modifications could enhance anticancer activities, providing a pathway for the development of new therapeutic agents. The review by Deng and Tang (2011) discusses the potential of these analogues in overcoming limitations of current cancer treatments by exploring more effective compounds derived from norcantharidin (Deng & Tang, 2011).
Role in Drug Research and Molecular Design
Buchbauer et al. (1991, 1999) highlighted the importance of norbornane compounds, which share the bicyclic [2.2.1] structure, in drug research. These compounds have been utilized as test molecules for studying structure-activity relationships due to their special molecular shape and sterically fixed position of substituents, indicating the potential use of similar bicyclic compounds in pharmaceutical research (Buchbauer et al., 1991; Buchbauer et al., 1999).
Exploration in Heterocyclic Chemistry
The exploration of diazepines and triazepines fused with five-membered nitrogen heterocycles, as reviewed by Földesi et al. (2018), signifies the ongoing interest in bicyclic compounds for the discovery of new medicines. This research indicates the relevance of structural exploration in identifying compounds with potential against diseases lacking current effective treatments (Földesi et al., 2018).
Selective Catalytic Oxidation
Cao et al. (2018) discussed the selective catalytic oxidation of cyclohexene, showcasing the chemical industry's interest in controlling oxidation reactions for synthesizing compounds with varying oxidation states. This study underlines the synthetic value of bicyclic structures in producing industrially relevant intermediates through controllable reactions (Cao et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-5-4-1-3(7-5)2-6-4/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXBWPAFCHPJMM-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267187 | |
| Record name | 2,5-Diazabicyclo[2.2.1]heptan-3-one, (1S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80986-21-6 | |
| Record name | 2,5-Diazabicyclo[2.2.1]heptan-3-one, (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80986-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diazabicyclo[2.2.1]heptan-3-one, (1S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-(Methylthio)phenyl]piperazine](/img/structure/B3155698.png)




![N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B3155737.png)
![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)
